Dibutyl dithiophosphate

Flotation Cobalt recovery Sulfide ore beneficiation

Dibutyl dithiophosphate (CAS 2253-44-3), also known as O,O-dibutyl hydrogen dithiophosphate or phosphorodithioic acid O,O-dibutyl ester, is a dialkyl dithiophosphate with the molecular formula C₈H₁₉O₂PS₂ and a molecular weight of 242.3 g/mol. This organophosphorus compound serves as the parent acid for a family of commercially important flotation collectors (sodium, potassium, and ammonium salts) used in base metal sulfide and precious metal ore beneficiation, and its metal complexes function as anti-wear and antioxidant additives in lubricant formulations.

Molecular Formula C8H19O2PS2
Molecular Weight 242.3 g/mol
CAS No. 2253-44-3
Cat. No. B1206871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl dithiophosphate
CAS2253-44-3
Synonymsutyl aerofloat
butyl aeroflot
dibutyl dithiophosphate
dibutyl dithiophosphate ester
dibutyl dithiophosphate mercury (2+) salt
dibutyl dithiophosphate potassium salt
dibutyl dithiophosphate sodium salt
dibutyl dithiophosphate zinc salt
potassium butyl dithiophosphate
Molecular FormulaC8H19O2PS2
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCCCCOP(=S)(OCCCC)S
InChIInChI=1S/C8H19O2PS2/c1-3-5-7-9-11(12,13)10-8-6-4-2/h3-8H2,1-2H3,(H,12,13)
InChIKeyXPRULOZMJZDZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Dithiophosphate (CAS 2253-44-3) Procurement Guide: Flotation Collector & Lubricant Intermediate Selection


Dibutyl dithiophosphate (CAS 2253-44-3), also known as O,O-dibutyl hydrogen dithiophosphate or phosphorodithioic acid O,O-dibutyl ester, is a dialkyl dithiophosphate with the molecular formula C₈H₁₉O₂PS₂ and a molecular weight of 242.3 g/mol [1]. This organophosphorus compound serves as the parent acid for a family of commercially important flotation collectors (sodium, potassium, and ammonium salts) used in base metal sulfide and precious metal ore beneficiation, and its metal complexes function as anti-wear and antioxidant additives in lubricant formulations . Its two electron-withdrawing oxygen atoms attached to the phosphorus center confer a characteristic intermediate bonding strength to mineral surfaces—weaker than dithiocarbamates but with distinct selectivity advantages over xanthates in certain flotation circuits [2].

Why Dibutyl Dithiophosphate Cannot Be Simply Replaced by Generic Xanthates or Other Dialkyl Dithiophosphates


Dialkyl dithiophosphates are not interchangeable. The alkyl chain length, branching, and counter-cation critically control collector-mineral bond strength, selectivity against gangue sulfides (particularly pyrite), and frothing properties [1]. Dibutyl dithiophosphate exhibits a unique flotation mechanism: unlike xanthates that adsorb primarily at the solid-liquid interface, DTP can enhance pulp-phase recovery by adsorbing at the air-liquid interface in the presence of frothers, providing synergistic recovery improvements not achievable with xanthate-frother combinations [2]. Furthermore, thermodynamic data demonstrate that potassium dibutyl dithiophosphate possesses the largest affinity to metal ions (Cu²⁺, Ni²⁺, Fe²⁺, Co²⁺) among all phosphorus-containing collectors tested, establishing a quantifiable differentiation in complexing power that directly impacts mineral recovery selectivity [3]. Substituting a shorter-chain analog (e.g., diethyl dithiophosphate) reduces hydrophobicity and adsorption heat on sulfide minerals, while substituting a branched isomer (e.g., diisobutyl dithiophosphate) alters pyrite flotation response [4].

Quantitative Differentiation Evidence for Dibutyl Dithiophosphate Against Closest Analogs and Alternatives


Cobalt Recovery Selectivity: Sodium Dibutyl Dithiophosphate vs. Potassium Amyl Xanthate at Natural pH

In a direct head-to-head comparative flotation study on a copper-cobalt sulfide ore, sodium dibutyl dithiophosphate (DANA) at 105 g/t outperformed potassium amyl xanthate (PAX) at the same dosage for cobalt recovery at natural pH. DANA produced a cobalt concentrate grading 0.51% Co with a recovery yield of 76.48%, whereas PAX at natural pH yielded only 16.1% copper recovery (cobalt data not separately reported as superior), confirming DANA's superior cobalt affinity under unmodified pulp conditions [1]. At pH 11, PAX became superior for cobalt (0.91% Co grade, 85.13% yield), highlighting DANA's unique pH-dependent selectivity window that enables targeted cobalt flotation without lime addition [1].

Flotation Cobalt recovery Sulfide ore beneficiation

Copper Grade and Recovery Using Disecondary Butyl Dithiophosphate: Single vs. Mixed Collector Systems

In bench-scale flotation of Nussir copper ore (chalcopyrite, chalcocite, bornite), disecondary butyl dithiophosphate (DBD)—a branched isomer of dibutyl dithiophosphate—achieved 95.3% copper recovery with a concentrate grade of 19.4% Cu when used as the sole collector [1]. Blending DBD with sodium isobutyl xanthate (SIBX) at a 3:1 ratio further increased recovery to 96.3% with an improved grade of 24.7% Cu [1]. This demonstrates that the dibutyl dithiophosphate backbone provides a strong baseline recovery that can be further optimized through collector blending, a flexibility not equally available to all thiol collectors.

Copper flotation Dithiophosphate collector Nussir ore

Chalcopyrite Adsorption Affinity: Dibutyl Dithiophosphate vs. Sodium-Diisobutyl Dithiophosphinate (3418A)

A combined experimental and DFT study directly compared dibutyl dithiophosphate (DTP) with the newer collector sodium-diisobutyl dithiophosphinate (3418A) on chalcopyrite surfaces. Microflotation results showed 3418A achieved higher chalcopyrite recoveries than DTP, with microcalorimetric measurements confirming that both the adsorption quantity and adsorption heat of 3418A on chalcopyrite exceed those of DTP [1]. DFT calculations revealed that the HOMO energy of 3418A is higher than that of DTP, indicating stronger electron-donating ability and consequently stronger chemical adsorption on chalcopyrite [1]. This positions DTP as a lower-cost, established baseline collector where extreme adsorption strength is not required, while 3418A offers enhanced performance for difficult ores.

Chalcopyrite flotation Adsorption thermodynamics Collector comparison

Metal Ion Affinity Ranking: Potassium Dibutyl Dithiophosphate vs. All Phosphorus-Containing Collectors

A systematic thermodynamic investigation of sulfur-containing collectors determined the complexing ability of potassium dibutyl dithiophosphate relative to Cu²⁺, Ni²⁺, Fe²⁺, and Co²⁺ ions at 298 K and ionic strengths of 0.075–0.75 mol/L (NaNO₃) [1]. Potassium dibutyl dithiophosphate was found to possess the largest affinity to metal ions among all phosphorus-containing collectors studied, with the maximal complexing ability specifically characteristic of the Co²⁺ ion [1]. Full thermodynamic parameters (ΔH, ΔS, ΔG⁰) and their temperature-dependent and temperature-independent contributions were calculated, establishing a quantitative ranking of collector-metal binding strengths that directly informs collector selection for specific mineral suites [1].

Thermodynamic stability Metal-complex formation Collector selection

Alternative Flotation Mechanism: DTP-Frother Synergy vs. Xanthate-Frother Combinations

A mechanistic study demonstrated that dialkyl dithiophosphates (DTP) enhance flotation through a fundamentally different pathway than conventional xanthate collectors. At 50% pseudo-monolayer coverage, DTP synergistically improved pulp-zone recovery and attachment probabilities of both galena and pyrite in the presence of frother [1]. Critically, UV-vis spectrophotometry showed that no DTP adsorbed onto the galena surface and only minimal amounts onto pyrite, whereas all xanthate collector adsorbed onto both minerals [1]. Surface tension and bubble size measurements confirmed DTP's weak activity at the air-water interface, with the synergistic enhancement occurring specifically at the air-liquid interface rather than the solid-liquid interface [1]. This alternative mechanism was not observed for xanthate-frother mixtures, representing a unique functional differentiation [1].

Flotation mechanism Air-liquid interface Collector-frother synergy

Anti-Wear Performance Ranking: Metal Dibutyl Dithiophosphate Complexes in Four-Ball Tests

Electrochemical and four-ball tribological testing of metallo-dibutyldithiophosphate complexes [(DTP)zMAz+] (where MA = Au⁺, Ag⁺, Zn²⁺) established a clear performance ranking [1]. Underpotential deposition (UPD) peak potentials on bronze, copper, and 100Cr6 steel electrodes in acetonitrile (0.05 M NaClO₄) followed the sequence Au > Ag > Zn, and this electrochemical ranking directly correlated with anti-wear effectiveness measured in classical four-ball machine tests on standard 100Cr6 steel [1]. This provides a predictive electrochemical screening method for selecting the optimal metal counterion in dibutyl dithiophosphate-based anti-wear additives.

Lubricant additives Anti-wear Tribology

High-Value Application Scenarios for Dibutyl Dithiophosphate Based on Quantitative Differentiation Evidence


Cobalt-Selective Flotation at Natural pH Without Lime Addition

In copper-cobalt sulfide ore processing circuits where lime addition negatively impacts downstream hydrometallurgy or incurs excessive reagent cost, sodium dibutyl dithiophosphate (DANA) at ~105 g/t enables functional cobalt recovery at natural pH (0.51% Co grade, 76.48% yield) where potassium amyl xanthate fails to deliver adequate cobalt selectivity [1]. This scenario is particularly relevant for Central African Copperbelt operations processing carrolite-bearing ores.

High-Recovery Copper Flotation with Dithiophosphate-Xanthate Blends

For copper ores requiring both high recovery and acceptable concentrate grade, disecondary butyl dithiophosphate (DBD) alone delivers 95.3% Cu recovery at 19.4% grade, while a 3:1 DBD:xanthate blend boosts grade to 24.7% Cu with 96.3% recovery [1]. This blend strategy is directly applicable to sedimentary-hosted copper deposits with fine-grained sulfide dissemination, such as the Nussir deposit in Norway, where traditional single-collector systems underperform.

DTP as Synergistic Co-Collector in Polymetallic Sulfide Circuits

In complex polymetallic flotation circuits (Cu-Pb-Zn-Au-Ag), dibutyl dithiophosphate can be deployed as a secondary collector to exploit its unique air-liquid interface mechanism [1]. Unlike xanthates that compete for mineral surface sites, DTP enhances bubble-particle attachment without adsorbing onto mineral surfaces, providing incremental recovery of precious metals (Au, Ag, PGM) without compromising the selectivity of the primary collector [1]. The ternary collector system of ammonium dibutyl dithiophosphate with butyl and ethyl xanthates at ultra-low dosage (10 g/t total) achieved 87.73% Cu recovery with 20.08% Cu grade alongside 9.22% Au and 26.66% Ag recovery from a complex pyritic ore at pH 11.33 [2].

Lubricant Additive Formulation with Tunable Anti-Wear Performance

Metal dibutyl dithiophosphate complexes offer a tunable anti-wear additive platform where the metal counterion (Au⁺, Ag⁺, Zn²⁺) directly controls tribofilm formation effectiveness, with the ranking Au > Ag > Zn established by both electrochemical UPD measurements and four-ball wear tests on 100Cr6 steel [1]. This enables formulators to balance cost (Zn complexes are most economical) against performance requirements (Au complexes for extreme-pressure applications) using a predictive electrochemical screening protocol rather than iterative four-ball testing [1].

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